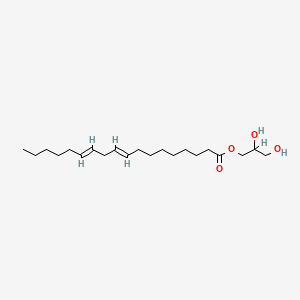

1-Linoleoyl Glycerol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3-dihydroxypropyl (9E,12E)-octadeca-9,12-dienoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h6-7,9-10,20,22-23H,2-5,8,11-19H2,1H3/b7-6+,10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WECGLUPZRHILCT-AVQMFFATSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCC(CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C/C=C/CCCCCCCC(=O)OCC(CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2277-28-3 | |

| Record name | 2,3-dihydroxypropyl (9Z,12Z)-octadeca-9,12-dienoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.184 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 1-Linoleoyl Glycerol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 1-Linoleoyl Glycerol (1-LG), a significant monoacylglycerol involved in various biological processes. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visual representations of its biological context.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for its key characteristics.

| Property | Value | Source(s) |

| IUPAC Name | (2,3-dihydroxypropyl) (9Z,12Z)-octadeca-9,12-dienoate | [1] |

| Synonyms | 1-Monolinolein, α-Glyceryl linoleate, 1-Linoleylglycerol | [1] |

| CAS Number | 2277-28-3 | [2] |

| Molecular Formula | C₂₁H₃₈O₄ | [2] |

| Molecular Weight | 354.5 g/mol | [3] |

| Melting Point | 14-15 °C | [4][5] |

| Boiling Point | 485.0 ± 40.0 °C (Predicted) | [4][5] |

| Density | 0.981 ± 0.06 g/cm³ (Predicted) | [4][5] |

| Physical Form | Liquid | [6] |

| XLogP3 | 4.8 | [3] |

| Stability | Stable for at least 2 years when stored at -20°C. Some decomposition may occur on storage or in solution. | [2][6] |

Table 1: Key Physicochemical Properties of this compound

Solubility Profile

The solubility of this compound in various solvents is crucial for its handling, formulation, and application in experimental settings.

| Solvent | Solubility | Source(s) |

| Water | Insoluble | [7] |

| Chloroform | Slightly soluble | [4][5] |

| Ethyl Acetate | Slightly soluble | [4][5] |

| Methanol | Slightly soluble | [4][5] |

| Ethanol | 10 mg/mL | [2] |

| DMF | 10 mg/mL | [2] |

| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [2] |

| Acetonitrile | A solution in acetonitrile | [2] |

Table 2: Solubility of this compound

Experimental Protocols

This section details the methodologies for determining the key physicochemical properties of this compound. These protocols are based on established methods for lipid analysis.

Determination of Melting Point (Capillary Method)

The melting point of this compound can be determined using a standard capillary melting point apparatus.[3][8][9][10]

Materials:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

This compound sample

-

Spatula

-

Watch glass

Procedure:

-

Ensure the this compound sample is dry.

-

Place a small amount of the sample on a clean, dry watch glass.

-

Introduce the powdered sample into the open end of a capillary tube to a height of 2-3 mm.[9]

-

Pack the sample by gently tapping the sealed end of the capillary tube on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.[9]

-

Decrease the heating rate to 1-2°C per minute to allow for accurate observation.[9]

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range represents the melting point.

-

Repeat the measurement at least twice for accuracy.[9]

Determination of Solubility

The solubility of this compound in various solvents can be determined by visual observation.[11][12][13][14]

Materials:

-

Test tubes and rack

-

This compound sample

-

A range of solvents (e.g., water, ethanol, chloroform, ethyl acetate)

-

Vortex mixer

-

Water bath (optional, for temperature control)

Procedure:

-

Add a known volume (e.g., 1 mL) of the desired solvent to a clean test tube.

-

Add a small, accurately weighed amount of this compound to the test tube.

-

Vortex the mixture for 1-2 minutes to facilitate dissolution.[12]

-

If the substance does not dissolve, gentle heating in a water bath can be applied, followed by vortexing.

-

Visually inspect the solution against a dark background to determine if the sample has completely dissolved (clear solution) or if it is partially soluble (cloudy suspension) or insoluble (separate layer or precipitate).

-

If the sample dissolves, incrementally add more solute until saturation is reached to determine the approximate solubility in mg/mL or g/L.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful technique for the separation, identification, and quantification of this compound. A reversed-phase HPLC method is commonly employed for lipid analysis.[15][16][17][18][19]

Instrumentation:

-

HPLC system with a gradient pump, autosampler, and a suitable detector (e.g., Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS)).

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[16]

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Methanol (HPLC grade)

-

This compound standard

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of chloroform and methanol). Prepare a series of dilutions to create a calibration curve.

-

Mobile Phase: A common mobile phase for lipid analysis is a gradient of acetonitrile and water.[15] For example, a gradient from 50:50 (v/v) acetonitrile:water to 100% acetonitrile can be used.

-

Chromatographic Conditions:

-

Flow rate: 1 mL/min

-

Injection volume: 10-20 µL

-

Column temperature: 30-40°C

-

Detection: CAD, ELSD, or MS as appropriate.

-

-

Analysis: Inject the standards and the sample solution into the HPLC system. Identify the peak corresponding to this compound based on its retention time compared to the standard. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Stability Testing

Stability testing is essential to determine the shelf-life and appropriate storage conditions for this compound.[20][21][22][23][24]

Materials:

-

This compound sample

-

Appropriate storage containers (e.g., amber glass vials)

-

Environmental chambers or incubators set to different temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH).

-

Analytical instrumentation for assessing purity and degradation (e.g., HPLC).

Procedure:

-

Sample Preparation: Aliquot the this compound sample into multiple storage containers under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

-

Storage Conditions: Place the samples in environmental chambers at various conditions. Include a control sample stored at a low temperature (e.g., -20°C).

-

Testing Intervals: At specified time points (e.g., 0, 3, 6, 12, 24 months), remove a sample from each storage condition.[24]

-

Analysis: Analyze the samples for purity and the presence of degradation products using a validated stability-indicating method, such as HPLC. Assess physical properties like appearance and color.

-

Data Evaluation: Evaluate the data to determine the rate of degradation and establish a shelf-life under the specified storage conditions.

Biological Context and Signaling Pathways

This compound is recognized for its role as an inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in the pathogenesis of atherosclerosis.[4][25]

Lp-PLA2 Signaling Pathway in Atherosclerosis

Lp-PLA2 is primarily associated with low-density lipoprotein (LDL) particles in the plasma. In the arterial wall, oxidized LDL (oxLDL) is a key driver of inflammation. Lp-PLA2 hydrolyzes oxidized phospholipids present in oxLDL, generating pro-inflammatory mediators such as lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids (oxNEFA).[1][26][27] These products promote the recruitment of monocytes, their differentiation into macrophages, and the formation of foam cells, which are characteristic of atherosclerotic plaques.[26] By inhibiting Lp-PLA2, this compound can potentially mitigate these pro-inflammatory and pro-atherogenic processes.[4]

Caption: Lp-PLA2 signaling pathway in atherosclerosis and its inhibition by this compound.

Metabolic Fate of this compound

Upon cellular uptake, this compound can enter several metabolic pathways. It can be reacylated to form diacylglycerols (DAGs) and subsequently triacylglycerols (TAGs) for energy storage, a process catalyzed by monoacylglycerol acyltransferase (MGAT). Alternatively, it can be hydrolyzed by monoacylglycerol lipase (MAGL) into free linoleic acid and glycerol.[7][28] The released linoleic acid can then be utilized for energy production via β-oxidation or incorporated into other lipids, while glycerol can enter glycolysis or gluconeogenesis.[29]

Caption: Metabolic pathways of this compound.

Conclusion

This technical guide has provided a detailed examination of the physicochemical properties of this compound, complete with experimental protocols and visualizations of its biological roles. The compiled data and methodologies offer a solid foundation for researchers and drug development professionals working with this important lipid molecule. Further investigation into its specific interactions within complex biological systems will continue to unveil its full therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. What is Monoacylglycerol? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 8. chinaoils.cn [chinaoils.cn]

- 9. jk-sci.com [jk-sci.com]

- 10. SSERC | Melting point determination [sserc.org.uk]

- 11. scribd.com [scribd.com]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. journals.ubmg.ac.id [journals.ubmg.ac.id]

- 14. researchgate.net [researchgate.net]

- 15. HPLC analysis | Cyberlipid [cyberlipid.gerli.com]

- 16. researchgate.net [researchgate.net]

- 17. A Simple Quantitative Approach for the Determination of Long and Medium Chain Lipids in Bio-relevant Matrices by High Performance Liquid Chromatography with Refractive Index Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 18. hplc.eu [hplc.eu]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. scribd.com [scribd.com]

- 21. ema.europa.eu [ema.europa.eu]

- 22. pharmaceuticalupdates.com [pharmaceuticalupdates.com]

- 23. asean.org [asean.org]

- 24. ema.europa.eu [ema.europa.eu]

- 25. Lp-PLA2 Inhibitors for the Reduction of Cardiovascular Events - PMC [pmc.ncbi.nlm.nih.gov]

- 26. On the present and future role of Lp-PLA2 in atherosclerosis-related cardiovascular risk prediction and management - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Lipoprotein-associated PLA2 inhibition--a novel, non-lipid lowering strategy for atherosclerosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Metabolism of sn-1(3)-Monoacylglycerol and sn-2-Monoacylglycerol in Caecal Enterocytes and Hepatocytes of Brown Trout (Salmo trutta) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Degradation of Lipid Droplets in Plants and Algae—Right Time, Many Paths, One Goal - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Role of 1-Monolinolein in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Published: November 7, 2025

Abstract

1-Monolinolein is a monoacylglycerol (MAG) consisting of a glycerol molecule esterified to the omega-6 fatty acid, linoleic acid.[1] While present as an endogenous metabolite in humans, its specific roles in cellular signaling are not yet well-defined. This technical guide consolidates the current understanding of 1-monolinolein's potential biological functions by examining the established signaling activities of its constituent fatty acid, linoleic acid, and other structurally related monoacylglycerols that are known signaling molecules, such as 2-arachidonoylglycerol (2-AG). We explore putative pathways including G-protein coupled receptor (GPCR) activation, calcium mobilization, and protein kinase C (PKC) modulation. This document provides a theoretical framework and detailed experimental protocols to facilitate further research into the direct signaling roles of 1-monolinolein, a molecule poised at the intersection of lipid metabolism and cellular communication.

Introduction to 1-Monolinolein

1-Monolinolein is a lipid molecule belonging to the monoacylglycerol (MAG) class. These molecules are key intermediates in the metabolism of fats, serving as breakdown products of di- and triacylglycerols and as precursors for the synthesis of more complex lipids.[2][3] While MAGs have traditionally been viewed through a metabolic lens, it is now clear that specific species, most notably the endocannabinoid 2-arachidonoylglycerol (2-AG), function as potent signaling molecules that regulate a vast array of physiological processes.[4][5]

Given that 1-monolinolein is composed of linoleic acid, an essential fatty acid with known signaling properties, it is highly plausible that 1-monolinolein itself possesses intrinsic signaling capabilities. This guide will explore these potential roles by extrapolating from the known functions of its molecular relatives.

Potential Cellular Signaling Pathways

Direct experimental evidence for 1-monolinolein's role in specific signaling cascades is currently limited. However, based on the activities of linoleic acid and other monoacylglycerols, we can hypothesize its involvement in several key pathways.

G-Protein Coupled Receptor (GPCR) Agonism

Many lipid-derived molecules exert their effects by acting as ligands for GPCRs. GPR55 and GPR119 are two such receptors known to be activated by lipid mediators, including lysophospholipids and fatty acid derivatives.[6][7]

-

GPR119: Activation of GPR119 typically leads to Gαs coupling, adenylyl cyclase activation, and a subsequent increase in intracellular cyclic AMP (cAMP).[7][8] This pathway is particularly important in pancreatic β-cells and intestinal L-cells, where it promotes insulin and glucagon-like peptide-1 (GLP-1) secretion, respectively.[7]

-

GPR55: This receptor signals through Gαq and Gα12/13, leading to the activation of RhoA, phospholipase C (PLC), and subsequent release of intracellular calcium.[9][10][11]

It is conceivable that 1-monolinolein could serve as an endogenous ligand for a known or novel lipid-sensing GPCR, thereby initiating downstream signaling cascades.

Modulation of Intracellular Calcium ([Ca2+]) Signaling

Lipids and their metabolites are critical regulators of cellular calcium homeostasis.[12] The parent fatty acid of 1-monolinolein, linoleic acid, has been shown to induce increases in free intracellular calcium.[13] This process involves the recruitment of calcium from endoplasmic reticulum stores via the production of inositol 1,4,5-triphosphate (IP3), followed by an influx of extracellular calcium through store-operated calcium (SOC) channels.[13] This elevation in cytosolic calcium can then trigger a wide range of cellular events, from neurotransmitter release to gene expression.[13][14]

Protein Kinase C (PKC) Activation

The Protein Kinase C (PKC) family of serine/threonine kinases are central regulators of numerous cellular functions. Conventional and novel PKC isoforms are allosterically activated by the lipid second messenger diacylglycerol (DAG).[15] Given the structural similarity between MAGs and DAGs, other lipids, including free fatty acids, have been shown to directly activate PKC.[16] Specifically, linoleic acid can activate PKC, albeit to a lesser extent than DAG, by promoting a preferred membrane state that facilitates kinase activation.[17] 1-monolinolein may act similarly, either directly on PKC or by altering membrane properties to enhance the activity of other activators.

Quantitative Data on Signaling Activity

Specific quantitative data describing the potency or efficacy of 1-monolinolein on cellular signaling pathways are not available in the published literature. However, to provide a framework for future studies, the table below presents data for related signaling lipids on their respective targets. This illustrates the type of quantitative information necessary to fully characterize the bioactivity of 1-monolinolein.

| Compound | Target/Assay | Parameter | Value | Cell/System Type | Reference |

| Linoleic Acid | PKC Activation | Activation Level | ~50% of DAG | Model membrane system | [17] |

| Linoleic Acid | [Ca2+]i Increase | Concentration | 10 µM | Mouse gustatory cells | [13] |

| 2-Arachidonoylglycerol (2-AG) | CB1 Receptor Binding | Ki | 472 ± 47 nM | Mouse brain membranes | [3] |

| L-α-lysophosphatidylinositol (LPI) | GPR55 Activation ([Ca2+]i) | EC50 | 49 nM | HEK293 cells | [6] |

| Oleoylethanolamide (OEA) | GPR119 Activation (cAMP) | EC50 | ~100 nM | HEK293 cells | [18] |

Experimental Protocols

To investigate the putative signaling roles of 1-monolinolein, the following detailed experimental protocols are provided.

Protocol 1: Intracellular Calcium Mobilization Assay

This protocol details a method to determine if 1-monolinolein can induce intracellular calcium release in a cell line of interest (e.g., HEK293, PC-3, or primary neurons).

Methodology:

-

Cell Culture: Plate cells onto 96-well, black-walled, clear-bottom microplates at an appropriate density to achieve 80-90% confluency on the day of the assay. Culture overnight in a humidified incubator at 37°C with 5% CO2.

-

Dye Loading: Aspirate the culture medium. Wash cells once with 100 µL of Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.

-

Loading Buffer Preparation: Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM at 2-5 µM) in HBSS/HEPES. The addition of a mild non-ionic detergent like Pluronic F-127 (0.02%) can aid in dye solubilization.

-

Incubation: Add 50 µL of loading buffer to each well and incubate for 30-60 minutes at 37°C or room temperature, protected from light.

-

Washing: Aspirate the loading buffer and wash the cells twice with 100 µL of HBSS/HEPES to remove extracellular dye. Add a final volume of 100 µL of HBSS/HEPES to each well.

-

Compound Preparation: Prepare a 2X stock solution of 1-monolinolein in HBSS/HEPES. A dose-response curve is recommended (e.g., final concentrations ranging from 10 nM to 100 µM). Vehicle controls (e.g., DMSO or ethanol) must be included.

-

Measurement: Place the plate into a fluorescence microplate reader equipped with an automated injection system.

-

Establish a stable baseline fluorescence reading for 1-2 minutes.

-

Inject 100 µL of the 2X 1-monolinolein stock solution (or control) into the wells.

-

Immediately begin kinetic measurement of fluorescence intensity for 5-10 minutes. For Fluo-4, use excitation ~485 nm and emission ~525 nm. For Fura-2, use ratiometric measurement at excitation wavelengths of ~340 nm and ~380 nm with emission at ~510 nm.

-

-

Data Analysis: The change in fluorescence intensity (or ratio) over time reflects the change in intracellular calcium concentration. Quantify the peak response over baseline for each concentration and plot a dose-response curve to determine the EC50.

Protocol 2: In Vitro Protein Kinase C (PKC) Activity Assay

This protocol describes a cell-free assay to determine if 1-monolinolein can directly activate purified PKC enzyme.

Methodology:

-

Reagents and Buffers:

-

PKC Enzyme: Recombinant, purified human PKC isoform (e.g., PKCα, PKCβ).

-

Substrate: A specific PKC peptide substrate (e.g., Ac-FKKSFKL-NH2) or a protein substrate like histone H1.

-

Kinase Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl2, 1 mM DTT, 100 µM CaCl2.

-

Lipid Vesicles: Prepare small unilamellar vesicles (SUVs) by sonicating a mixture of phosphatidylserine (PS) and phosphatidylcholine (PC) (e.g., 20:80 mol ratio) in kinase buffer.

-

Activators: 1,2-Dioleoyl-sn-glycerol (DAG) as a positive control. 1-monolinolein dissolved in a suitable solvent (e.g., DMSO).

-

ATP: [γ-32P]ATP or a system for non-radioactive detection (e.g., ADP-Glo™ Assay).

-

-

Reaction Setup (for radioactive assay):

-

In a microcentrifuge tube, combine kinase buffer, lipid vesicles, PKC substrate, and the desired concentration of 1-monolinolein, DAG, or vehicle control.

-

Add the purified PKC enzyme and pre-incubate for 5 minutes at 30°C.

-

Initiate the reaction by adding [γ-32P]ATP (to a final concentration of ~100 µM, with ~10 µCi per reaction).

-

-

Incubation: Incubate the reaction mixture for 10-20 minutes at 30°C.

-

Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper (e.g., P81).

-

Washing: Immediately immerse the paper in a wash buffer (e.g., 0.75% phosphoric acid) and wash several times to remove unincorporated [γ-32P]ATP. Perform a final wash with acetone.

-

Quantification: Allow the paper to dry, then measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the amount of phosphate transferred to the substrate. Compare the activity in the presence of 1-monolinolein to the basal (vehicle) and positive control (DAG) conditions.

Conclusion and Future Directions

While direct evidence remains to be established, the molecular structure of 1-monolinolein and the known biological activities of its parent fatty acid and other monoacylglycerols provide a strong rationale for investigating its role as a cellular signaling molecule. The hypothesized involvement in GPCR activation, calcium mobilization, and PKC modulation presents exciting avenues for research. The lack of specific data underscores a significant gap in our understanding of lipid signaling and highlights 1-monolinolein as a target for novel discovery.

Future research should focus on systematically screening 1-monolinolein against known lipid-sensing GPCRs and employing the cellular and biochemical assays detailed in this guide. Elucidating the signaling functions of 1-monolinolein will not only advance our fundamental understanding of cellular communication but may also uncover new therapeutic targets for metabolic, inflammatory, and neurological disorders.

References

- 1. CAS 2277-28-3: 1-Monolinolein | CymitQuimica [cymitquimica.com]

- 2. What is Monoacylglycerol? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 3. Monoacylglycerols | Cyberlipid [cyberlipid.gerli.com]

- 4. Monoacylglycerol signalling and ABHD6 in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Arachidonoylglycerol: A signaling lipid with manifold actions in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Endocannabinoid signaling pathways: beyond CB1R and CB2R - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are GPR119 agonists and how do they work? [synapse.patsnap.com]

- 9. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The GPR55 ligand L-alpha-lysophosphatidylinositol promotes RhoA-dependent Ca2+ signaling and NFAT activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Lipids in Ca2+ signalling--an introduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Linoleic acid induces calcium signaling, Src kinase phosphorylation, and neurotransmitter release in mouse CD36-positive gustatory cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Activation of protein kinase C in lipid monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Activation of protein kinase C by fatty acids and its dependency on Ca2+ and phospholipid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In vitro linoleic acid activation of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzymatic Activity of 1-Linoleoyl Glycerol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Linoleoyl Glycerol (1-LG), a monoacylglycerol, is a bioactive lipid that plays a significant role in various physiological and pathophysiological processes. Its enzymatic activity is multifaceted, involving direct inhibition of key inflammatory enzymes, serving as a substrate for metabolic transformation into other signaling molecules, and potential modulation of cellular signaling pathways. This technical guide provides a comprehensive overview of the enzymatic activity of 1-LG, including its interactions with Lipoprotein-associated phospholipase A2 (Lp-PLA2), metabolism by lipoxygenases, and its role in inflammatory and metabolic signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting 1-LG and its metabolic network.

Introduction

This compound is an endogenous monoacylglycerol that has garnered increasing interest in the scientific community due to its diverse biological activities. As a product of lipid metabolism, 1-LG is positioned at a critical juncture of signaling pathways implicated in inflammation, atherosclerosis, and metabolic regulation. Understanding the enzymatic control of 1-LG levels and the downstream consequences of its enzymatic modification is paramount for elucidating its role in health and disease and for the development of novel therapeutic strategies. This guide will delve into the core aspects of 1-LG's enzymatic activity, providing a detailed technical resource for professionals in the field.

Quantitative Data on Enzymatic Interactions

The enzymatic interactions of this compound are characterized by specific quantitative parameters that define its potency as an inhibitor and its suitability as a substrate for various enzymes.

| Enzyme | Parameter | Value | Notes |

| Lipoprotein-associated phospholipase A2 (Lp-PLA2) / Platelet-Activating Factor Acetylhydrolase (PAF-AH) | IC50 | 45.0 µM (racemic)[1][2] | The inhibitory concentration at which 50% of the enzyme's activity is blocked. |

| IC50 | 45.0 µM ((R)-enantiomer)[1] | The (R)-enantiomer shows similar inhibitory potency to the racemic mixture. | |

| IC50 | 52.0 µM ((S)-enantiomer)[1] | The (S)-enantiomer is slightly less potent in inhibiting Lp-PLA2. | |

| 15-Lipoxygenase (in human neutrophils) | - | Metabolized[1] | 1-LG is a substrate for 15-lipoxygenase, leading to the formation of a 15-LO metabolite. Specific kinetic parameters (Km, Vmax) are not yet fully characterized. |

| 15-Lipoxygenase (in human eosinophils) | - | Metabolized[1] | 1-LG is metabolized to 13-HODE-G (13-hydroxy-octadecadienoyl-glycerol) and 13-HODE, with 13-HODE being the predominant product.[1] |

| Monoacylglycerol Lipase (MAGL) | - | Potential Substrate | 1-LG is structurally similar to the endogenous MAGL substrate 2-arachidonoylglycerol (2-AG) and may be hydrolyzed by MAGL. Quantitative kinetic data is limited. |

| G Protein-Coupled Receptor 119 (GPR119) | EC50 | > 10 µM (estimated) | While other monoacylglycerols like 2-oleoyl glycerol (2-OG) are potent agonists (EC50 = 2.5 µM), the activity of 1-LG at GPR119 appears to be significantly lower.[3][4] |

Key Enzymatic Pathways and Signaling

Inhibition of Lipoprotein-associated Phospholipase A2 (Lp-PLA2)

1-LG is a recognized inhibitor of Lp-PLA2, also known as Platelet-Activating Factor Acetylhydrolase (PAF-AH).[1][2] This enzyme is implicated in the pathogenesis of atherosclerosis. Lp-PLA2 hydrolyzes oxidized phospholipids in low-density lipoprotein (LDL), generating pro-inflammatory mediators such as lysophosphatidylcholine (lyso-PC) and oxidized fatty acids.[5] By inhibiting Lp-PLA2, 1-LG can mitigate the inflammatory cascade within the arterial wall, a key process in the development and progression of atherosclerotic plaques.[6] This inhibitory action points to the potential of 1-LG and its analogs as therapeutic agents for cardiovascular diseases.

Caption: Inhibition of the Lp-PLA2 pathway by this compound.

Metabolism by 15-Lipoxygenase (15-LOX)

1-LG serves as a substrate for 15-lipoxygenase (15-LOX), an enzyme prominently expressed in inflammatory cells like neutrophils and eosinophils.[1] In human neutrophils, 1-LG is metabolized to a 15-lipoxygenase product, likely 15-hydroxy-eicosatetraenoyl-glycerol (15-HETE-G). In eosinophils, the metabolism of 1-LG yields 13-hydroxy-octadecadienoyl-glycerol (13-HODE-G) and its hydrolysis product 13-HODE.[1] These metabolites are analogs of the well-characterized eicosanoids and may possess their own distinct biological activities, potentially modulating inflammatory responses. For instance, 15-HETE, the free acid counterpart of the likely neutrophil metabolite, is known to have both pro- and anti-inflammatory effects and can act as a ligand for peroxisome proliferator-activated receptor gamma (PPARγ).[7][8]

Caption: Metabolism of this compound by 15-Lipoxygenase.

G Protein-Coupled Receptor 119 (GPR119) Signaling

Monoacylglycerols are known to be endogenous ligands for GPR119, a Gs-coupled receptor expressed in pancreatic β-cells and intestinal L-cells. Activation of GPR119 leads to an increase in intracellular cyclic AMP (cAMP) and subsequent potentiation of glucose-stimulated insulin secretion and the release of glucagon-like peptide-1 (GLP-1). While 2-oleoyl glycerol (2-OG) is a potent agonist of GPR119, the activity of 1-LG at this receptor is less pronounced.[3][4] Further investigation is required to fully elucidate the physiological relevance of 1-LG in GPR119-mediated signaling.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Effect of 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol on Immune Functions in Healthy Adults in a Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Lp-PLA2 Inhibition—The Atherosclerosis Panacea? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unraveling the PAF-AH/Lp-PLA2 controversy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. 15-Hydroxyeicosatetraenoic acid (15-HETE) protects pulmonary artery smooth muscle cells from apoptosis via inducible nitric oxide synthase (iNOS) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure-Activity Relationship of 1-Linoleoyl Glycerol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Linoleoyl-rac-glycerol (1-LG), a monoacylglycerol found in sources such as the roots of Saururus chinensis, has emerged as a bioactive lipid with significant therapeutic potential. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of 1-LG, focusing on its interactions with key biological targets, the downstream signaling pathways it modulates, and the experimental methodologies used to elucidate its activity. This document is intended to serve as a detailed resource for researchers and professionals in drug development and lipid signaling.

Introduction

1-Linoleoyl glycerol is a monoglyceride consisting of a glycerol backbone esterified with linoleic acid at the sn-1 position. Its biological activities primarily revolve around the modulation of inflammatory pathways and metabolic processes. Key targets of 1-LG include Lipoprotein-associated phospholipase A2 (Lp-PLA2), Platelet-Activating Factor Acetylhydrolase (PAF-AH), and the G-protein coupled receptor 119 (GPR119). Understanding the relationship between the chemical structure of 1-LG and its biological functions is crucial for the design of novel therapeutics targeting inflammation and metabolic disorders.

Core Biological Activities and Mechanisms of Action

Inhibition of Pro-inflammatory Enzymes: Lp-PLA2 and PAF-AH

1-LG has been identified as an inhibitor of Lp-PLA2 and PAF-AH, enzymes implicated in the generation of pro-inflammatory mediators.

-

Lipoprotein-associated phospholipase A2 (Lp-PLA2): This enzyme hydrolyzes oxidized phospholipids, generating lysophosphatidylcholine (lyso-PC) and oxidized fatty acids, which are potent pro-inflammatory molecules involved in the pathogenesis of atherosclerosis. 1-LG demonstrates inhibitory activity against Lp-PLA2, with stereoselectivity observed between its enantiomers.

-

Platelet-Activating Factor Acetylhydrolase (PAF-AH): This enzyme inactivates the potent inflammatory mediator, platelet-activating factor (PAF). Inhibition of PAF-AH by 1-LG suggests a complex role in modulating inflammatory responses.

Activation of G-protein Coupled Receptor 119 (GPR119)

GPR119 is a class A GPCR expressed predominantly in pancreatic β-cells and intestinal L-cells. It is recognized as a sensor for lipids and plays a crucial role in glucose homeostasis and appetite regulation. 1-LG, along with other monoacylglycerols, has been shown to activate GPR119.

Upon agonist binding, GPR119 couples to the Gαs subunit of the heterotrimeric G-protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), leading to the transcription of genes involved in hormone secretion.[1][2][3] Activation of GPR119 in intestinal L-cells stimulates the release of glucagon-like peptide-1 (GLP-1), an incretin hormone that potentiates glucose-dependent insulin secretion.[4][5][6]

Anti-inflammatory Effects

1-LG exhibits anti-inflammatory properties by reducing the production of pro-inflammatory cytokines, such as Interleukin-6 (IL-6), in response to inflammatory stimuli like lipopolysaccharide (LPS) in immune cells like macrophages.[7][8] This effect is likely mediated through its actions on Lp-PLA2 and potentially through GPR119 signaling, which can have immunomodulatory roles.

Quantitative Data on Biological Activity

The biological activity of this compound and related compounds has been quantified in various assays. The following tables summarize the key quantitative data available.

| Compound | Target | Assay Type | Value | Reference |

| (R)-1-Linoleoyl Glycerol | Lp-PLA2 | Inhibition | IC50: 45.0 µM | [7][9] |

| (S)-1-Linoleoyl Glycerol | Lp-PLA2 | Inhibition | IC50: 52.0 µM | [7][9] |

| This compound | PAF-AH | Inhibition | IC50: 45 µM | [10] |

| 2-Linoleoyl Glycerol | GPR119 | Activation | EC50: 12 µM | [11] |

| 1-Oleoyl Glycerol | GPR119 | Activation | EC50: 2.8 µM | [11] |

| 2-Oleoyl Glycerol | GPR119 | Activation | EC50: 2.5 µM | [12] |

Structure-Activity Relationship (SAR)

The biological activity of monoacylglycerols is intricately linked to their chemical structure. Key structural features that influence the activity of 1-LG and its analogs include:

-

Fatty Acid Chain: The length, degree of unsaturation, and position of double bonds in the fatty acid chain are critical determinants of activity. For instance, the presence of the linoleoyl (18:2) chain in 1-LG is crucial for its observed biological effects.

-

Glycerol Backbone: The position of the fatty acid esterification on the glycerol backbone (sn-1 vs. sn-2) significantly impacts activity. 2-monoacylglycerols are often more potent activators of GPR119 than their 1-monoacylglycerol counterparts.[11][13]

-

Stereochemistry: As evidenced by the different IC50 values for the (R) and (S) enantiomers of 1-LG against Lp-PLA2, the stereochemistry at the sn-2 position of the glycerol backbone can influence biological activity.[7][9]

Systematic studies involving the synthesis and biological evaluation of 1-LG analogs with variations in these structural features are essential to build a comprehensive SAR profile, which can guide the design of more potent and selective modulators of Lp-PLA2, PAF-AH, and GPR119.[11][14][15]

Experimental Protocols

Lp-PLA2 Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available kits and relevant literature for determining the inhibitory activity of compounds like 1-LG against Lp-PLA2.[16]

Materials:

-

Human plasma Lp-PLA2

-

2-thio-PAF (substrate)

-

DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.2)

-

This compound (and other test compounds)

-

Microplate reader

Procedure:

-

Prepare a solution of the 2-thio-PAF substrate in the assay buffer.

-

In a 96-well plate, add the assay buffer, the test compound (1-LG) at various concentrations, and the Lp-PLA2 enzyme.

-

Incubate the plate to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the 2-thio-PAF substrate solution to each well.

-

Add DTNB to each well. DTNB reacts with the free thiol group released upon hydrolysis of 2-thio-PAF by Lp-PLA2, producing a yellow-colored product.

-

Measure the absorbance at 405-414 nm at regular intervals using a microplate reader.

-

The rate of the reaction is proportional to the Lp-PLA2 activity.

-

Calculate the percentage of inhibition for each concentration of 1-LG compared to a control without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

GPR119 Activation Assay (cAMP Measurement)

This protocol describes a cell-based assay to measure the activation of GPR119 by 1-LG through the quantification of intracellular cAMP.[5][6]

Materials:

-

HEK293 or COS-7 cells transiently or stably expressing human GPR119

-

Cell culture medium (e.g., DMEM)

-

This compound (and other test compounds)

-

Forskolin (positive control)

-

IBMX (3-isobutyl-1-methylxanthine, a phosphodiesterase inhibitor)

-

cAMP assay kit (e.g., HTRF, ELISA, or FRET-based)

Procedure:

-

Seed the GPR119-expressing cells in a 96-well plate and culture overnight.

-

Wash the cells with a serum-free medium or assay buffer.

-

Pre-incubate the cells with IBMX for a short period to prevent cAMP degradation.

-

Add 1-LG at various concentrations to the wells. Include a vehicle control and a positive control (e.g., forskolin).

-

Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells according to the cAMP assay kit protocol.

-

Measure the intracellular cAMP levels using the chosen detection method (e.g., HTRF reader, microplate reader for ELISA).

-

Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the 1-LG concentration.

-

Calculate the EC50 value from the dose-response curve.

Anti-inflammatory Assay (IL-6 Measurement in Macrophages)

This protocol outlines an in vitro assay to assess the anti-inflammatory effect of 1-LG by measuring the production of IL-6 in LPS-stimulated macrophages.[2][8]

Materials:

-

RAW 264.7 macrophage cell line

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS)

-

This compound

-

IL-6 ELISA kit

Procedure:

-

Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of 1-LG for a specified period (e.g., 1-2 hours).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a control group without LPS stimulation and a group with LPS stimulation but without 1-LG treatment.

-

Incubate the cells for a defined period (e.g., 24 hours).

-

Collect the cell culture supernatants.

-

Quantify the concentration of IL-6 in the supernatants using an IL-6 ELISA kit according to the manufacturer's instructions.

-

Analyze the data to determine the effect of 1-LG on LPS-induced IL-6 production.

Visualizations of Pathways and Workflows

Signaling Pathway of this compound via GPR119

References

- 1. researchgate.net [researchgate.net]

- 2. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory effects of α-linolenic acid in M1-like macrophages are associated with enhanced production of oxylipins from α-linolenic and linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lipid derivatives activate GPR119 and trigger GLP-1 secretion in primary murine L-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. uobrep.openrepository.com [uobrep.openrepository.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Natural product derived inhibitors of lipoprotein associated phospholipase A2, synthesis and activity of analogues of SB-253514 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A novel monoacylglycerol lipase inhibitor with analgesic and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and SAR studies of bicyclic amine series GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthetic pancreatic lipase inhibitors in obesity treatment: current updates on in silico design, synthesis, bioactivity, and SAR - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

The Natural Occurrence of 1-Linoleoyl Glycerol in Plant Oils: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Linoleoyl glycerol (1-LG), a specific monoacylglycerol, is a naturally occurring lipid in various plant oils, albeit typically at low concentrations. As a partial glyceride, its presence is often a result of incomplete biosynthesis or the partial hydrolysis of triglycerides. While extensive data exists on the overall fatty acid composition of plant oils, specific quantitative data for this compound is sparse in the literature. This is largely due to its low abundance and the analytical challenges associated with its quantification. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of this compound in plant oils, detailed experimental protocols for its analysis, and an exploration of its potential role in cellular signaling pathways.

Introduction

Plant oils are predominantly composed of triacylglycerols (TAGs), which are esters of glycerol and three fatty acids. However, minor components such as mono- and diacylglycerols are also present and play significant roles in the physicochemical properties of the oil and may possess unique biological activities. This compound, consisting of a glycerol backbone esterified with one molecule of the essential omega-6 fatty acid, linoleic acid, at the sn-1 position, is one such monoacylglycerol.

The interest in this compound extends beyond its role as a minor lipid component. It has been investigated for its potential biological activities, including inhibitory effects on certain enzymes and its role as a precursor for various functional lipids.[1][2] Understanding its natural distribution and concentration in common plant oils is crucial for researchers in nutrition, food science, and drug development who may wish to harness its potential benefits or understand its impact on oil quality and stability.

This guide aims to consolidate the available information on the natural occurrence of this compound, provide detailed methodologies for its extraction and quantification, and illustrate its known or potential involvement in biochemical pathways.

Natural Occurrence and Quantitative Data

While this compound is presumed to be present in most plant oils containing linoleic acid, specific quantitative data is not widely reported in scientific literature. The concentration of monoacylglycerols in crude vegetable oils is generally low and can be influenced by factors such as seed quality, ripeness, and processing methods. During the refining process, the levels of mono- and diacylglycerols can change.

The majority of available data focuses on the total fatty acid composition of oils, where linoleic acid is a major component of many common oils. The table below summarizes the linoleic acid content of several plant oils, which can be considered an indirect indicator of the potential for the presence of this compound. It is important to note that the concentration of this compound will be significantly lower than the total linoleic acid content.

| Plant Oil | Linoleic Acid (C18:2) Content (%) | Monoacylglycerol Content | Reference |

| Soybean Oil | 48 - 58 | Not typically reported | [3] |

| Sunflower Oil | 20 - 75 | Not typically reported | [4] |

| Corn Oil | 34 - 62 | Not typically reported | [5] |

| Canola Oil | 15 - 30 | Not typically reported | [6] |

| Olive Oil | 3.5 - 21 | Not typically reported | [7] |

| Grape Seed Oil | 58 - 78 | Not typically reported | [4] |

| Pumpkin Seed Oil | 40 - 65 | Not typically reported | [4] |

| Wheat Germ Oil | 50 - 60 | Not typically reported | [4] |

Note: The data presented for linoleic acid content represents typical ranges and can vary based on cultivar, growing conditions, and processing. The absence of specific values for this compound highlights the gap in current research.

Experimental Protocols for the Analysis of this compound

The accurate quantification of this compound in plant oils requires sophisticated analytical techniques due to its low concentration and the complexity of the oil matrix. The following protocols outline the key steps involved in its analysis.

Lipid Extraction

A robust lipid extraction method is the first critical step to isolate this compound from the bulk triglycerides.

Protocol: Modified Folch Extraction

-

Homogenization: Homogenize a known weight of the plant oil sample with a 2:1 (v/v) mixture of chloroform:methanol. The ratio of solvent to sample should be at least 20:1 to ensure complete extraction.

-

Phase Separation: Add 0.2 volumes of a 0.9% NaCl solution to the mixture and vortex thoroughly.

-

Centrifugation: Centrifuge the sample to facilitate phase separation. The lower chloroform phase will contain the lipids, including this compound.

-

Collection and Drying: Carefully collect the lower chloroform phase using a Pasteur pipette and transfer it to a clean vial. Dry the lipid extract under a stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried lipid extract in a known volume of an appropriate solvent (e.g., chloroform:methanol 1:1, v/v) for subsequent analysis.

Separation and Quantification by Chromatography

Gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), are the preferred methods for the analysis of monoacylglycerols.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Derivatization: Monoacylglycerols are not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is necessary. A common method is silylation:

-

To the dried lipid extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

Incubate the mixture at 60-70°C for 30 minutes to form the trimethylsilyl (TMS) ether derivatives of the hydroxyl groups of this compound.

-

-

GC-MS Conditions:

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating the TMS-derivatized glycerides.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at an initial temperature of ~150°C, hold for 1-2 minutes, then ramp up to ~340°C at a rate of 5-10°C/min, and hold for 10-15 minutes.

-

Injector and Detector Temperature: Set the injector and transfer line temperatures to ~280°C and the ion source temperature to ~230°C.

-

-

Mass Spectrometry:

-

Operate the mass spectrometer in electron ionization (EI) mode.

-

For quantification, use selected ion monitoring (SIM) mode, targeting characteristic fragment ions of the TMS derivative of this compound.

-

-

Quantification: Prepare a calibration curve using a certified standard of this compound that has undergone the same derivatization procedure. An internal standard (e.g., a monoacylglycerol with a different fatty acid not present in the sample) should be added at the beginning of the sample preparation to correct for extraction and derivatization inefficiencies.

Protocol: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Analysis

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 2.7 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution is typically employed, using a mixture of solvents such as acetonitrile, isopropanol, and water, often with a small amount of an additive like formic acid or ammonium formate to improve ionization.

-

Flow Rate: A typical flow rate is 0.2-0.4 mL/min.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive ion mode are effective for the analysis of monoacylglycerols.

-

Analysis Mode: For quantification, selected reaction monitoring (SRM) on a triple quadrupole mass spectrometer provides high selectivity and sensitivity. The transition from the precursor ion (e.g., [M+NH4]+) to a specific product ion is monitored.

-

-

Quantification: Similar to GC-MS, quantification is achieved by using a calibration curve generated from a pure standard of this compound and an appropriate internal standard.

Signaling Pathways and Biological Relevance

While research is ongoing, this compound and other monoacylglycerols are recognized as more than just intermediates in lipid metabolism. They can act as signaling molecules and precursors for other bioactive lipids.

Biosynthesis and Degradation

This compound is primarily formed through two main pathways in plants:

-

Incomplete Triacylglycerol Synthesis: During the de novo synthesis of TAGs, the acylation of glycerol-3-phosphate may not proceed to completion, leaving monoacylglycerol intermediates.

-

Lipase-Mediated Hydrolysis of Triacylglycerols: Lipases can hydrolyze TAGs, sequentially removing fatty acids and generating di- and monoacylglycerols.

The degradation of this compound occurs via hydrolysis by monoacylglycerol lipase (MGL) to yield free linoleic acid and glycerol.

Potential Signaling Roles

Monoacylglycerols, including this compound, have been implicated in various signaling pathways. For instance, 2-arachidonoylglycerol (2-AG), a structurally related endocannabinoid, is a well-known signaling molecule in mammals. While the direct signaling roles of this compound in plants are less clear, its structural similarity to other bioactive lipids suggests potential involvement in cellular regulation.

Furthermore, this compound can serve as a precursor for the synthesis of other functional lipids, such as phospholipids, which are essential components of cell membranes.[1]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the quantitative analysis of this compound in plant oils.

Conclusion

This compound is a naturally occurring monoacylglycerol in plant oils that holds potential for biological activity. However, a significant gap exists in the literature regarding its quantitative levels in common dietary and industrial oils. This guide has provided a framework for researchers to approach the study of this compound by detailing robust analytical protocols for its extraction and quantification. The provided diagrams of the biosynthetic pathway and analytical workflow serve as visual aids to understand the metabolic context and the experimental process. Further research is warranted to establish a comprehensive database of this compound concentrations in a wide variety of plant oils and to fully elucidate its physiological roles. This will be invaluable for the food industry, nutritional science, and the development of novel therapeutic agents.

References

- 1. Identification of monoacylglycerol regio-isomers by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Soybean Oil - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Quantification of the ratio of positional isomer dilinoleoyl-oleoyl glycerols in vegetable oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. extension.okstate.edu [extension.okstate.edu]

- 7. Olive Oil Chemical Characteristics — The Olive Oil Source [oliveoilsource.com]

An In-depth Technical Guide to the Thermal and Oxidative Stability of 1-Linoleoyl Glycerol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal and oxidative stability of 1-Linoleoyl Glycerol (1-LG). Due to the limited availability of direct quantitative data for 1-LG in published literature, this guide integrates foundational principles of lipid stability, detailed analytical methodologies, and data from closely related compounds to project the stability profile of 1-LG. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related fields who are working with or considering the use of this compound.

Introduction to this compound

This compound is a monoacylglycerol consisting of a glycerol molecule esterified at the sn-1 position with linoleic acid, an omega-6 polyunsaturated fatty acid. Its structure, containing two double bonds in the acyl chain, makes it susceptible to both thermal and oxidative degradation. Understanding the stability of 1-LG is critical for its application in pharmaceutical formulations, where degradation can impact efficacy, safety, and shelf-life.

Thermal Stability of this compound

The thermal stability of a compound is its ability to resist decomposition at high temperatures. For lipids like 1-LG, thermal stress can lead to hydrolysis, isomerization, and polymerization. The primary methods for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Expected Thermal Behavior

Data on Thermal Analysis of Related Compounds

The following table summarizes thermal analysis data for related compounds to provide a comparative context for the expected thermal behavior of this compound.

| Compound/Material | Analytical Method | Key Findings | Reference |

| Glycerol | TGA | Complete vaporization by 300°C in N₂ atmosphere; extrapolated onset at 199°C. | [1] |

| Monoacylglycerols from Linseed Oil | TGA | Multi-step weight loss (approx. 78%) between 160°C and 510°C. | [2] |

| Crude Glycerol | TGA/DSC | Degradation temperature in the range of 200-250°C. | [3] |

Experimental Protocols for Thermal Analysis

Objective: To determine the temperature at which 1-LG begins to decompose and to characterize its thermal degradation profile.

Methodology:

-

A small, precisely weighed sample of 1-LG (typically 5-10 mg) is placed in a high-purity alumina or platinum crucible[4].

-

The crucible is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 600°C)[2][5].

-

The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen, to study thermal decomposition, or in the presence of an oxidative gas like air to assess thermo-oxidative stability[1].

-

The instrument continuously records the mass of the sample as a function of temperature.

-

The resulting TGA curve plots percentage weight loss versus temperature. The onset temperature of decomposition and the temperatures of maximum rates of weight loss are determined from the curve and its first derivative (DTG curve).

Objective: To identify phase transitions such as melting, crystallization, and glass transitions, and to determine the heat absorbed or released during these events.

Methodology:

-

A small amount of 1-LG (typically 2-10 mg) is hermetically sealed in an aluminum pan[6].

-

An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell and subjected to a controlled temperature program (e.g., heating and cooling cycles at a rate of 5-10°C/min)[7].

-

The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

The resulting DSC thermogram plots heat flow versus temperature, revealing endothermic (melting) and exothermic (crystallization) transitions[6].

Logical Workflow for Thermal Stability Assessment

Caption: Workflow for assessing the thermal stability of this compound.

Oxidative Stability of this compound

The oxidative stability of 1-LG is of paramount importance, as the linoleic acid moiety is highly susceptible to oxidation due to its two double bonds. Lipid oxidation is a free-radical chain reaction that leads to the formation of primary (hydroperoxides) and secondary (aldehydes, ketones) oxidation products, which can cause rancidity and degradation of the active substance.

Expected Oxidative Behavior

The oxidation of 1-LG is expected to follow the general mechanism of polyunsaturated fatty acid oxidation. The presence of the bis-allylic protons in the linoleoyl chain makes it particularly prone to hydrogen abstraction, initiating the auto-oxidation cascade. The rate of oxidation is influenced by factors such as temperature, light, oxygen availability, and the presence of pro-oxidants (e.g., metal ions) or antioxidants.

Data on Oxidative Stability of Related Systems

While specific oxidative stability data for pure this compound is scarce, studies on oils containing linoleic acid and other monoacylglycerols provide valuable context.

| System | Analytical Method | Key Findings | Reference |

| Olive and Sunflower Oils | Peroxide Value (PV), p-Anisidine Value (AV) | PVs generally decreased over time with heating, while AVs, indicating secondary oxidation, increased. | [8] |

| Acid Oils and Fatty Acid Distillates | PV, p-Anisidine Value (AV) | FADs showed higher p-AnV (36.4) compared to AOs (16.4), indicating more advanced secondary oxidation. | [9] |

| Infant Formula Emulsion | PV, AV, Hexanal | Ascorbyl palmitate was the most effective antioxidant in inhibiting oxidation. A high correlation was observed between AV and hexanal content. | [10] |

Experimental Protocols for Oxidative Stability Assessment

Objective: To quantify the concentration of primary oxidation products (hydroperoxides).

Methodology (Iodometric Titration):

-

A known weight of the 1-LG sample (e.g., 1-5 g) is dissolved in a mixture of acetic acid and an organic solvent like chloroform or isooctane[11][12].

-

A saturated solution of potassium iodide (KI) is added to the sample solution[12][13]. The hydroperoxides in the oxidized sample oxidize the iodide ions (I⁻) to iodine (I₂).

-

The mixture is allowed to react in the dark for a short period (e.g., 1 minute)[13].

-

Distilled water is added, and the liberated iodine is titrated with a standardized sodium thiosulfate (Na₂S₂O₃) solution[11][12].

-

A starch indicator is typically added near the endpoint, which turns the solution blue in the presence of iodine. The titration is complete when the blue color disappears[11].

-

A blank titration is performed under the same conditions without the sample.

-

The peroxide value is calculated in milliequivalents of active oxygen per kilogram of sample (meq/kg).

Objective: To measure the content of secondary oxidation products, particularly aldehydes (2-alkenals and 2,4-dienals).

Methodology (Spectrophotometric):

-

A solution of the 1-LG sample is prepared in a suitable solvent, typically isooctane[14].

-

The absorbance of this solution (Ab) is measured at 350 nm using the solvent as a blank[14].

-

The sample solution is then reacted with a solution of p-anisidine in glacial acetic acid[14][15]. The p-anisidine reagent reacts with aldehydes to form colored products.

-

After a specific reaction time (e.g., 10 minutes) in the dark, the absorbance of the reacted solution (As) is measured at 350 nm against a blank containing the solvent and the p-anisidine reagent[14][15].

-

The p-anisidine value is calculated based on the increase in absorbance.

Oxidative Degradation Pathway of this compound

The oxidation of the linoleoyl moiety in 1-LG is the primary degradation pathway. This process involves the formation of hydroperoxides, which then decompose into a variety of secondary oxidation products.

Caption: Simplified pathway for the oxidative degradation of this compound.

Conclusion

While direct quantitative stability data for this compound is not extensively documented in publicly available literature, a robust understanding of its stability profile can be extrapolated from the behavior of its constituent parts and analogous compounds. The presence of the polyunsaturated linoleoyl chain makes 1-LG particularly susceptible to oxidative degradation, a process that can be meticulously monitored using techniques such as Peroxide Value and p-Anisidine Value determination. Thermally, 1-LG is expected to be stable at moderate temperatures but will likely undergo decomposition at temperatures exceeding 150-200°C, a characteristic that can be precisely defined through TGA and DSC analysis. For professionals in drug development, it is imperative to conduct rigorous stability testing on any formulation containing 1-LG, utilizing the detailed experimental protocols outlined in this guide. Such testing will ensure the development of safe, effective, and stable pharmaceutical products.

References

- 1. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 2. Synthesis and characterization of monoacylglycerols through glycerolysis of ethyl esters derived from linseed oil by green processes - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07834G [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. epfl.ch [epfl.ch]

- 5. mdpi.com [mdpi.com]

- 6. improvedpharma.com [improvedpharma.com]

- 7. researchgate.net [researchgate.net]

- 8. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]

- 9. mdpi.com [mdpi.com]

- 10. Oxidative stability of structured lipid-based infant formula emulsion: effect of antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. thesciencenotes.com [thesciencenotes.com]

- 12. xylemanalytics.com [xylemanalytics.com]

- 13. iitg.ac.in [iitg.ac.in]

- 14. Fatty Acid Composition as a Predictor for the Oxidation Stability of Korean Vegetable Oils with or without Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of 1-Linoleoyl Glycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Linoleoyl Glycerol, also known as 1-monolinolein, is a monoacylglycerol (MAG) containing the essential omega-6 fatty acid, linoleic acid. It serves as a valuable emulsifier in the food, cosmetic, and pharmaceutical industries and is a precursor for the synthesis of various functional lipids[1][2]. Enzymatic synthesis of this compound offers significant advantages over traditional chemical methods, which often require high temperatures and alkaline catalysts, leading to undesirable byproducts and discoloration[3][4]. Lipase-catalyzed reactions proceed under milder conditions, offering higher specificity and yielding a purer product with lower energy consumption[4][5].

This document provides detailed protocols for the synthesis of this compound via two primary enzymatic routes: direct esterification of linoleic acid and glycerol, and glycerolysis of oils rich in linoleic acid.

Principle of Synthesis

The enzymatic synthesis of 1-monoacylglycerols (1-MAGs) like this compound is typically catalyzed by lipases, which are enzymes that hydrolyze fats in nature. In a controlled environment, these enzymes can be used to catalyze the reverse reaction: esterification or transesterification. The two main strategies are:

-

Direct Esterification: This involves the direct reaction between linoleic acid and glycerol. The equilibrium of this reaction is shifted towards the formation of this compound, typically by using an excess of one substrate (usually glycerol) or by removing the water produced during the reaction.

-

Glycerolysis: This process involves the reaction of a triglyceride (an oil rich in linoleic acid, such as sunflower or soybean oil) with glycerol. The lipase catalyzes the transesterification reaction, breaking down the triglyceride and re-esterifying the fatty acids onto the added glycerol, yielding a mixture of mono-, di-, and unreacted triglycerides[3][6].

Immobilized lipases, such as Novozym® 435 (from Candida antarctica lipase B), are frequently used as they offer high stability, reusability, and ease of separation from the reaction mixture[5][7][8].

Data Presentation: Reaction Parameters

The efficiency of enzymatic synthesis is influenced by several factors. The following tables summarize typical conditions and reported yields for monoacylglycerol (MAG) production, which are applicable to the synthesis of this compound.

Table 1: Parameters for Enzymatic Glycerolysis for MAG Production

| Parameter | Range / Condition | Source |

| Enzyme | Novozym® 435 (Immobilized Candida antarctica lipase B) | [4][7][8][9] |

| Substrates | Linoleic acid-rich oil (e.g., Sunflower, Olive, Soybean oil) & Glycerol | [4][7][9] |

| Glycerol:Oil Molar Ratio | 3.5:1 to 6:1 (Excess glycerol favors MAG formation) | [6][7][9] |

| Temperature | 40°C - 70°C | [7][9] |

| Enzyme Concentration | 5% - 15% (w/w of substrates) | [8][10] |

| Reaction Medium | Solvent-free or with tert-butanol | [4][7][9] |

| Reaction Time | 2 - 24 hours | [7][11] |

| MAG Yield | 60% - 82% | [4][7] |

Table 2: Parameters for Direct Esterification for MAG Production

| Parameter | Range / Condition | Source |

| Enzyme | Novozym® 435 or Lipozyme® IM-20 | [12][13] |

| Substrates | Fatty Acid (e.g., Lauric, Oleic) & Glycerol | [12][13] |

| Fatty Acid:Glycerol Molar Ratio | 1:1 | [12][13] |

| Temperature | 50°C - 65°C | [12][13] |

| Enzyme Concentration | 0.75% - 3.0% (w/w of fatty acid) | [12][13] |

| Reaction Medium | Solvent-free | [12][13] |

| Water Removal | Molecular sieves, N₂ stripping, or pervaporation | [12] |

| Reaction Time | 6 - 24 hours | [12][13] |

| MAG Yield | 35% - 50% | [12][13] |

Experimental Protocols

Protocol 1: Synthesis of this compound via Glycerolysis

This protocol is optimized for high-yield production of this compound from a linoleic acid-rich oil using an immobilized lipase in a solvent-assisted system, which enhances reaction efficiency[7].

Materials and Reagents:

-

Linoleic acid-rich oil (e.g., high-linoleic sunflower oil, soybean oil)

-

Glycerol (analytical grade)

-

Immobilized Lipase (Novozym® 435)

-

tert-Butanol (analytical grade)

-

Hexane (for purification)

-

Ethanol (for purification)

-

Silica gel for column chromatography

Methodology:

-

Substrate Preparation: In a temperature-controlled stirred-tank reactor, combine the linoleic acid-rich oil, glycerol, and tert-butanol. A typical glycerol-to-oil molar ratio is 4:1, and a solvent-to-oil weight ratio is 2:1[7].

-

Enzyme Addition: Add Novozym® 435 to the mixture. The enzyme loading is typically around 10-15% of the total weight of oil and glycerol[10].

-

Reaction: Maintain the reaction temperature at 40°C with constant stirring for 2 to 4 hours. The progress of the reaction can be monitored by taking samples periodically and analyzing the composition using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Enzyme Recovery: After the reaction, stop the agitation and allow the immobilized enzyme to settle. Decant or filter the supernatant to separate the enzyme, which can be washed and reused.

-

Solvent Removal: Remove the tert-butanol from the product mixture using a rotary evaporator.

-

Product Purification:

-

The resulting mixture will contain this compound (MAG), diacylglycerols (DAGs), unreacted triglycerides (TAGs), and excess glycerol.

-

To remove excess glycerol, wash the mixture with warm water.

-

For higher purity, perform liquid-liquid extraction using hexane and ethanol/water. The MAGs are more soluble in the polar phase.

-

Alternatively, silica gel column chromatography can be used for purification, eluting with a gradient of hexane and ethyl acetate.

-

-

Analysis: Confirm the purity of the final product using GC or High-Performance Liquid Chromatography (HPLC)[14].

Protocol 2: Synthesis of this compound via Direct Esterification (Solvent-Free)

This protocol describes a solvent-free approach, which is considered a greener chemistry method[12].

Materials and Reagents:

-

Linoleic acid (high purity)

-

Glycerol (analytical grade)

-

Immobilized Lipase (e.g., Novozym® 435)

-

Molecular sieves (4 Å) to adsorb water

-

Ethyl acetate (for product extraction)

-

Hexane (for purification)

Methodology:

-

Reaction Setup: In a baffled shaker flask, combine linoleic acid and glycerol at a 1:1 molar ratio[12].

-

Enzyme and Water Removal Agent Addition: Add the immobilized lipase (e.g., 1% w/w of fatty acid) and an excess of molecular sieves (e.g., 40-50% of the total reaction weight) to the mixture. The molecular sieves will remove the water produced during esterification, driving the reaction forward[12].

-

Reaction: Place the flask in a shaker incubator at 65°C with agitation (e.g., 200 rpm) for up to 24 hours[12]. Monitor the conversion of linoleic acid periodically using titration or GC analysis.

-

Enzyme and Sieve Removal: After the reaction, filter the mixture to remove the immobilized enzyme and molecular sieves.

-

Product Purification:

-

Dissolve the crude product in ethyl acetate and wash with warm water to remove any remaining glycerol.

-

Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent.

-

The product can be further purified by recrystallization from hexane at a low temperature to isolate the this compound[15].

-

-

Analysis: Analyze the final product composition and purity using GC or HPLC.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the enzymatic synthesis of this compound.

Caption: General workflow for lipase-catalyzed synthesis of this compound.

Signaling Pathway Diagram

This diagram illustrates the chemical transformation during the glycerolysis reaction.

Caption: Reaction pathway for the enzymatic glycerolysis of triglycerides.

References

- 1. Cas 2258-92-6,this compound | lookchem [lookchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Production of biodiesel using immobilized lipase--a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijettjournal.org [ijettjournal.org]

- 7. Enzymatic production of monoacylglycerols containing polyunsaturated fatty acids through an efficient glycerolysis system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lipase-catalyzed solvent-free synthesis of monoglycerides from biodiesel-derived crude glycerol: Optimized using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]